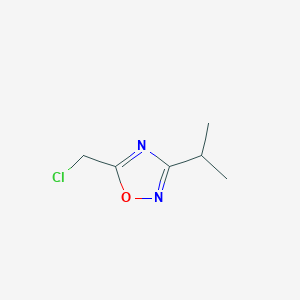
5-Brom-1H-Indol-2-carbaldehyd
Übersicht
Beschreibung
5-bromo-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung für Erkrankungen der Gelenke
„5-Brom-1H-Indol-2-carbaldehyd“ kann als Reaktant bei der Entdeckung von Indol-Inhibitoren von MMP-13 verwendet werden, einem Enzym, das an der Progression von Erkrankungen der Gelenke beteiligt ist. Durch die Hemmung von MMP-13 könnten diese Verbindungen den Abbau von Knorpel bei Erkrankungen wie Arthrose möglicherweise verlangsamen oder stoppen .
Indolamin-2,3-Dioxygenase-Inhibitoren
Diese Verbindung kann auch an der Synthese von Indolyl-Ethanonen beteiligt sein, die als Inhibitoren der Indolamin-2,3-Dioxygenase (IDO) wirken. IDO spielt eine Rolle bei der Immunantwort und ist ein Ziel für die Krebsimmuntherapie, da es Tumoren hilft, dem Immunsystem zu entgehen .
Faktor-Xa-Inhibitoren
In der kardiovaskulären Forschung könnte „this compound“ zur Herstellung von cis-Diaminocyclohexan-Derivaten verwendet werden, die als Faktor-Xa-Inhibitoren eingesetzt werden. Diese Inhibitoren sind wichtig für die Entwicklung von Antikoagulanzien-Therapien zur Vorbeugung von Blutgerinnseln .
Proteomforschung
Als Werkzeug der Proteomforschung kann diese Verbindung zur Untersuchung der Proteinexpression und -interaktion verwendet werden, was entscheidend ist, um Krankheitsmechanismen zu verstehen und neue Arzneimittelziele zu entdecken .
Neurotoxin-Serotyp-A-Protease-Inhibitoren
Obwohl dies für „this compound“ nicht direkt erwähnt wird, wurden verwandte Indol-Derivate bei der Herstellung von Analoga für Botulinum-Neurotoxin-Serotyp-A-Protease-Inhibitoren verwendet. Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung von Botulismus und anderen Erkrankungen, die durch Neurotoxine verursacht werden .
β-Amyloid-Bildgebungssonden
Ebenso wurden Indol-Derivate bei der stereoselektiven Synthese von Dibenzylidenaceton-Derivaten als β-Amyloid-Bildgebungssonden verwendet. Diese Sonden werden zur Diagnose und Untersuchung der Alzheimer-Krankheit eingesetzt .
Antiproliferative & entzündungshemmende Mittel
Curcumin-Derivate, die aus verwandten Indol-Verbindungen hergestellt werden, haben antiproliferative und entzündungshemmende Eigenschaften gezeigt, was auf potenzielle Anwendungen in der Krebs- und Entzündungsforschung hindeutet .
Biologische und klinische Anwendungen
Indol-Derivate sind bekannt für ihre vielfältigen biologischen und klinischen Anwendungen, einschließlich ihrer Rolle als Pflanzenhormone und ihre pharmakologischen Aktivitäten, die sich aufgrund der strukturellen Ähnlichkeit mit anderen biologisch aktiven Indolen auch auf „this compound“ erstrecken könnten .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-bromo-1H-indole-2-carbaldehyde are not mentioned in the available resources, the wide range of biological activities exhibited by indole derivatives suggests that they have significant potential for further exploration and development in the field of medicinal chemistry .
Wirkmechanismus
Target of Action
5-Bromo-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules, which gives a valuable idea for treatment .
Mode of Action
The compound’s interaction with its targets results in a variety of biological activities. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
The affected pathways and their downstream effects are diverse due to the broad-spectrum biological activities of indole derivatives . For example, some indole derivatives have shown inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific biological activity. For instance, some indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .
Biochemische Analyse
Biochemical Properties
5-bromo-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and modifications . The compound’s aldehyde group allows it to form Schiff bases with amino groups in proteins, facilitating the study of protein structure and function. Additionally, 5-bromo-1H-indole-2-carbaldehyde can act as a substrate or inhibitor for specific enzymes, influencing their activity and providing insights into enzyme mechanisms .
Cellular Effects
The effects of 5-bromo-1H-indole-2-carbaldehyde on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 5-bromo-1H-indole-2-carbaldehyde, have been studied for their anti-inflammatory and antimicrobial properties . These compounds can modulate signaling pathways involved in inflammation and immune responses, thereby affecting gene expression and cellular functions. Furthermore, 5-bromo-1H-indole-2-carbaldehyde may impact cellular metabolism by interacting with metabolic enzymes and altering metabolite levels .
Molecular Mechanism
At the molecular level, 5-bromo-1H-indole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, forming covalent or non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Additionally, 5-bromo-1H-indole-2-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins. This modulation of gene expression can result in changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1H-indole-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-bromo-1H-indole-2-carbaldehyde is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 5-bromo-1H-indole-2-carbaldehyde vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as anti-inflammatory and antimicrobial activities . Higher doses may lead to toxic or adverse effects. For instance, high doses of 5-bromo-1H-indole-2-carbaldehyde have been associated with cytotoxicity and organ damage in animal models . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
5-bromo-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body .
Transport and Distribution
The transport and distribution of 5-bromo-1H-indole-2-carbaldehyde within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function within the cells .
Subcellular Localization
5-bromo-1H-indole-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes and signaling pathways .
Eigenschaften
IUPAC Name |
5-bromo-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFABANPJKXPUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542866 | |
| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-50-4 | |
| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


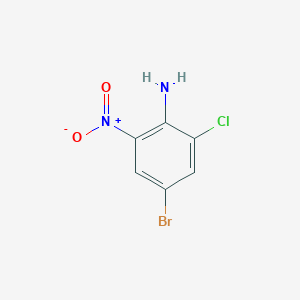


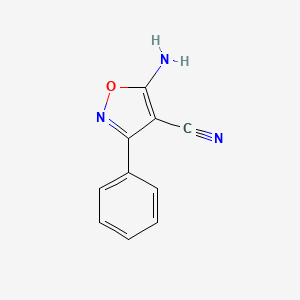

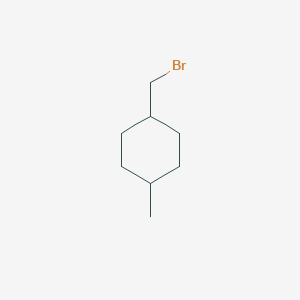
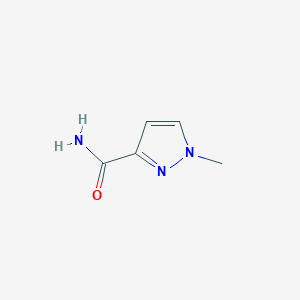


![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)


